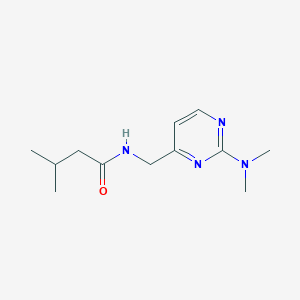

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine derivatives are widely used in medicinal chemistry due to their diverse biological activities . They are found in many pharmaceuticals and are used as building blocks for a wide range of pharmacological applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the incorporation of different substituents into the pyrimidine ring to enhance their biological activity . The presence of electron-donating and withdrawing groups at certain positions of the phenyl ring may determine their potency .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with different substituents introduced into various positions of the structure . These modifications can significantly influence the compound’s biological activity.Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including DNA cleavage reactions . These reactions can be crucial for their biological activity, particularly their anticancer effects.Scientific Research Applications

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer potential. This compound may exhibit cytotoxic effects against cancer cells by interfering with essential cellular processes. Researchers have investigated its role in inhibiting specific kinases or enzymes involved in cancer progression .

Antifibrotic Activity

In recent studies, novel 2-(pyridin-2-yl) pyrimidine derivatives (similar to our compound) demonstrated promising anti-fibrosis activity. These derivatives were evaluated against hepatic stellate cells, suggesting potential therapeutic applications in fibrotic diseases .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that protein kinase inhibitors, like this compound, work by binding to the kinase and blocking its ability to add a phosphate group to other proteins, thereby inhibiting the protein’s function .

Biochemical Pathways

Given its potential role as a protein kinase inhibitor, it could impact a variety of cellular signaling pathways that are regulated by these enzymes .

Pharmacokinetics

Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion profiles .

Result of Action

As a potential protein kinase inhibitor, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .

Future Directions

properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-9(2)7-11(17)14-8-10-5-6-13-12(15-10)16(3)4/h5-6,9H,7-8H2,1-4H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITQBPNBISSBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC1=NC(=NC=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)

![2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2768652.png)

![4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2768653.png)

![[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride](/img/structure/B2768659.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2768661.png)

![4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide](/img/structure/B2768664.png)

![(2-(1H-pyrrol-1-yl)thiazol-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2768665.png)

![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)